molecular formula C11H17BrN2O2S B13917325 4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide

4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide

Cat. No.: B13917325
M. Wt: 321.24 g/mol
InChI Key: YIRNVFBPTRJPOE-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the dimethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide
  • 4-bromo-N-(2-(dimethylamino)ethyl)-2-nitrobenzenesulfonamide
  • 4-bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide

Uniqueness

4-bromo-N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H17BrN2O2S

Molecular Weight

321.24 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C11H17BrN2O2S/c1-13(2)8-9-14(3)17(15,16)11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3

InChI Key

YIRNVFBPTRJPOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)S(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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